1,3-bis[(methoxyamino)methylidene]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis[(methoxyamino)methylidene]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLHTTSCIQRCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)N=CNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Bis Methoxyamino Methylidene Thiourea and Analogues
Overview of General Thiourea (B124793) Synthesis Strategies
The thiourea backbone is a versatile structural motif present in a wide array of biologically active compounds and serves as a crucial building block in organic synthesis. Several reliable methods have been developed for the construction of thiourea derivatives, each with its own advantages in terms of substrate scope, reaction conditions, and efficiency.
Condensation Reactions with Isothiocyanates and Amines/Hydrazines
The most prevalent and straightforward method for synthesizing substituted thioureas is the addition of an amine or hydrazine (B178648) to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic nitrogen atom of the amine or hydrazine attacks the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea linkage.
The versatility of this method allows for the preparation of a diverse range of thiourea derivatives by simply varying the substituents on both the amine/hydrazine and the isothiocyanate. For instance, the reaction of aryl isothiocyanates with substituted amines is a common strategy for producing bis-thioureas. researchgate.net Similarly, reacting isothiocyanates with hydrazines or hydrazides leads to the formation of thiosemicarbazides or N,N'-disubstituted thioureas containing a hydrazine moiety. researchgate.net This approach is fundamental in combinatorial chemistry for generating libraries of thiourea-containing compounds for biological screening.
A variety of solvents can be employed for these reactions, with acetone (B3395972) and dichloromethane (B109758) being common choices. researchgate.netnih.gov The reactions are often carried out at room temperature or with gentle heating, and the products can frequently be isolated in high purity by simple filtration and recrystallization.
Thioacylation Methods utilizing Carbon Disulfide or Thiocarbonyldiimidazole
An alternative to the use of pre-formed isothiocyanates is the in situ generation of a thioacylating agent from carbon disulfide or a related reagent. Carbon disulfide serves as a C1 synthon for the thiocarbonyl group. In a typical procedure, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate can then be treated with a desulfurating agent or another amine to yield the desired thiourea.
Recent advancements have led to one-pot procedures where amines are reacted with carbon disulfide in the presence of an oxidant, such as hydrogen peroxide or under air, in an aqueous medium to afford symmetrical and asymmetrical thioureas. science.gov This method offers a greener alternative to traditional organic solvents. Another approach involves the promotion of the reaction between amines and carbon disulfide with reagents like carbon tetrabromide, which can lead to high yields of thioureas under mild conditions. beilstein-journals.org
Thiocarbonyldiimidazole and its analogs, such as 1,1'-thiocarbonyldi-2,2'-pyridone, are effective thioacylating agents that can be used under neutral conditions. These reagents react with amines to form thioureas and are particularly useful when dealing with sensitive substrates.
Table 1: Comparison of Thioacylation Reagents for Thiourea Synthesis
| Thioacylation Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Carbon Disulfide | Amine, oxidant, water or organic solvent | Inexpensive, readily available | Toxicity and flammability of CS₂, often requires a promoter or oxidant |
| Thiocarbonyldiimidazole | Amine, aprotic solvent (e.g., THF, CH₂Cl₂) | Mild, neutral conditions, high yields | Reagent can be moisture sensitive |
Mechanochemical Synthesis Approaches for Thiourea Scaffolds
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable tool for the synthesis of thioureas. uobaghdad.edu.iqrdd.edu.iq These solvent-free or low-solvent (liquid-assisted grinding, LAG) methods offer several advantages, including reduced waste, shorter reaction times, and often quantitative yields. beilstein-journals.orguobaghdad.edu.iq
The click-coupling of amines with isothiocyanates is highly efficient under ball-milling conditions, yielding a wide range of di- and trisubstituted thioureas. ukm.my This technique has also been successfully applied to the synthesis of thioureas from carbon disulfide and amines, where the intermediate dithiocarbamate salt is formed and converted to the thiourea in a one-pot mechanochemical process. beilstein-journals.org
The solid-state nature of mechanochemical synthesis can also lead to different reactivity and selectivity compared to solution-based methods, opening up new avenues for the synthesis of complex thiourea architectures. uobaghdad.edu.iq
Targeted Synthesis of Methylidene and Methoxyamino Functionalities
The synthesis of the target molecule, 1,3-bis[(methoxyamino)methylidene]thiourea, requires the specific introduction of methylidene (=CH-) and methoxyamino (-NH-O-CH₃) groups onto the thiourea core.
Introduction of Methylidene Groups via Schiff Base Condensation Reactions
The methylidene group in the target molecule is part of an imine functionality. A common and effective method for the formation of imines (Schiff bases) is the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netscience.gov
In the context of synthesizing this compound, a plausible strategy involves the reaction of thiourea with a suitable aldehyde-containing precursor. For instance, the reaction of thiourea with formaldehyde (B43269) has been shown to produce N,N'-bis(hydroxymethyl)thiourea. researchgate.net This intermediate, or a related activated species, could potentially undergo further reaction to form the desired methylidene structure.
Alternatively, a pre-formed thiourea derivative with available amino groups could be reacted with an appropriate aldehyde in a condensation reaction to generate the Schiff base. The reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by an acid or base.
Incorporating Methoxyamino Moieties: Synthetic Routes and Chemical Transformations
The methoxyamino group is a key feature of the target compound. Methoxyamine (O-methylhydroxylamine) itself is a commercially available reagent, often as its hydrochloride salt. wikipedia.org It can be synthesized through various methods, including the O-alkylation of hydroxylamine (B1172632) derivatives or the methanolysis of hydroxylamine sulfonates. wikipedia.org
The incorporation of the methoxyamino group into the target structure would likely involve the reaction of methoxyamine with an appropriate electrophilic precursor. Following the logic of Schiff base formation described in the previous section, one could envision a condensation reaction between an aldehyde-functionalized thiourea and methoxyamine.
A hypothetical synthetic pathway to this compound could involve a multi-step process:
Formation of a bis-aldehyde precursor: A suitable dialdehyde (B1249045) could be reacted with thiourea.
Condensation with methoxyamine: The resulting bis-aldehyde thiourea derivative would then undergo a double condensation reaction with two equivalents of methoxyamine to yield the final product.
Alternatively, a one-pot reaction involving thiourea, an appropriate C1-aldehyde source (like formaldehyde or its equivalent), and methoxyamine under carefully controlled conditions might be feasible, though likely more challenging to control selectivity.
Table 2: Potential Reagents for Functional Group Introduction
| Functional Group | Reagent/Method | Reaction Type | Notes |
| Methylidene | Formaldehyde or other aldehydes | Schiff Base Condensation | Reaction with the nitrogen atoms of thiourea or a thiourea derivative. |
| Methoxyamino | Methoxyamine (or its salt) | Nucleophilic Addition/Condensation | Reacts with carbonyl groups to form oxime ethers. |
Reaction Optimization and Yield Enhancement Strategies
The synthesis of this compound and its analogues often requires careful optimization of reaction parameters to maximize product yield and purity. Key strategies involve the manipulation of temperature, solvent systems, catalyst choice, and reactant ratios.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of thiourea derivatives. researchgate.netnih.gov This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. researchgate.net For instance, in the synthesis of certain thiourea derivatives, microwave irradiation has been shown to significantly enhance yields. nih.gov
Continuous flow chemistry presents another advanced methodology, offering precise control over reaction conditions such as temperature and mixing, which can be crucial for managing exothermic reactions and improving the consistency of the product. nih.gov This technique is particularly advantageous for scaling up production while maintaining high yields and safety. nih.gov
The choice of solvent and base is also critical. While some reactions proceed efficiently in water, others may require organic solvents or a biphasic system to facilitate the interaction of reactants. researchgate.net The concentration of reactants and the presence of a suitable base can dramatically influence the reaction's outcome. For example, in the synthesis of some thioureas, adjusting the amount of sulfur and the type of amine has been shown to directly impact the yield. researchgate.net
The optimization process often involves a systematic screening of these parameters. Below is an interactive table summarizing the effects of various parameters on the yield of analogous thiourea derivative syntheses.
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | Increasing from 60 °C to 80 °C | Significant increase in yield. researchgate.net | researchgate.net |
| Heating Method | Microwave vs. Conventional | Microwave irradiation leads to higher yields in shorter times. researchgate.net | researchgate.net |
| Solvent | Water vs. Water:Acetonitrile (9:1) | The solvent mixture can improve solubility and yield. researchgate.net | researchgate.net |
| Catalyst | Use of organocatalysts | Can lead to high yields and enantioselectivity. acs.org | acs.org |
| Reactant Ratio | Varying excess of one reactant | Optimization is necessary; excess does not always improve yield. researchgate.net | researchgate.net |
Isolation and Purification Techniques for Complex Thiourea Derivatives
The isolation and purification of this compound and other complex thiourea derivatives are critical steps to obtain the compound in a high state of purity, which is essential for its characterization and any subsequent applications. The insolubility of many thiourea derivatives in water often simplifies their initial isolation from the reaction mixture. google.com
A common primary purification method is recrystallization . This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For many bis-thiourea derivatives, hot ethanol has been successfully employed as a recrystallization solvent. researchgate.net The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is crucial and may require empirical determination; mixtures of solvents, such as benzene (B151609) and gasoline, have also been reported for recrystallizing specific thiourea derivatives. google.com
Filtration is typically used to collect the crystalline product after recrystallization or precipitation from the reaction mixture. google.comresearchgate.netanalis.com.my Vacuum filtration is often preferred to efficiently separate the solid from the liquid phase. google.com The collected solid is then usually washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
For more challenging separations, or to achieve very high purity, chromatographic techniques are employed. Column chromatography is a versatile method for purifying organic compounds. While not always detailed in every synthesis, it is a standard procedure in organic chemistry for separating complex mixtures. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is tailored to the specific properties of the thiourea derivative.
The following interactive table summarizes common isolation and purification techniques used for thiourea derivatives.
| Technique | Description | Application for Thiourea Derivatives | Reference |
| Precipitation | The product spontaneously separates from the reaction mixture as a solid. | Many thioureas are poorly soluble in the reaction medium and precipitate out upon formation. google.com | google.com |
| Filtration | Mechanical separation of the solid product from the liquid reaction mixture. | Used to collect the precipitated or crystallized thiourea derivatives. google.comresearchgate.netanalis.com.my | google.comresearchgate.netanalis.com.my |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | A common and effective method for purifying crystalline thiourea derivatives, often using ethanol. researchgate.net | researchgate.net |
| Column Chromatography | Separation of a mixture based on the differential adsorption of compounds to a stationary phase. | Employed for the purification of complex mixtures or to achieve high purity of the final product. acs.org | acs.org |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Methods for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMQC, HMBC)
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For "1,3-bis[(methoxyamino)methylidene]thiourea," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) would likely appear as a sharp singlet in the upfield region. The methylidene protons (=CH) would resonate further downfield, and their coupling to the adjacent nitrogen could lead to broadening or splitting of the signal. The amino protons (-NH) attached to the methoxy group and the thiourea (B124793) core would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on all the unique carbon atoms. One would expect to see a signal for the thiocarbonyl carbon (C=S), which typically resonates at a very downfield chemical shift. The methylidene carbons (=CH) and the methoxy carbons (-OCH₃) would also exhibit characteristic signals.
2D NMR for Connectivity: To unambiguously assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, between the methylidene protons and any coupled amino protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methoxy and methylidene carbons.
A representative table of expected NMR data is provided below, though the chemical shift values are predictive.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| =CH | Downfield (e.g., 7.0-8.5) | Downfield (e.g., 140-160) | C=S |
| -OCH₃ | Upfield (e.g., 3.5-4.0) | Upfield (e.g., 50-65) | C of the O-C bond |
| -NH | Broad, variable | - | =CH, C=S |
| C=S | - | Very Downfield (e.g., 180-200) | - |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "this compound," the FT-IR spectrum would be expected to display several key absorption bands.
The presence of N-H bonds would be indicated by stretching vibrations in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the methylidene group would likely appear in the 1600-1650 cm⁻¹ range. A significant band corresponding to the C=S (thione) stretching vibration is expected between 1000 and 1250 cm⁻¹. The C-N stretching vibrations would also be present, typically in the 1250-1350 cm⁻¹ region. Finally, the C-O stretching of the methoxy group would be observed around 1000-1100 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C=N stretch | 1600-1650 |
| C-N stretch | 1250-1350 |
| C=S stretch | 1000-1250 |
| C-O stretch | 1000-1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The molecular weight of C₅H₁₀N₄O₂S is 190.23 g/mol .
The fragmentation pattern in MS/MS experiments would offer further structural confirmation. Likely fragmentation pathways could include the loss of the methoxy groups, cleavage of the C-N bonds, or fragmentation of the thiourea core.
| Ion | Expected m/z |
| [C₅H₁₀N₄O₂S + H]⁺ | 191.24 |
| [C₅H₁₀N₄O₂S + Na]⁺ | 213.22 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the C=N and C=S chromophores would likely result in strong absorptions in the UV region. The n → π* transition of the thiocarbonyl group is also a characteristic feature. In some bis-thiourea derivatives, maximum absorption bands have been observed around 277 nm.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
While spectroscopic methods provide information about the structure in solution or as a bulk material, single-crystal X-ray diffraction (SC-XRD) offers the definitive determination of the three-dimensional molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Molecular Geometry and Conformation Analysis (Bond Lengths, Bond Angles, Dihedral Angles, Planarity)
An SC-XRD analysis of a suitable single crystal of "this compound" would provide a wealth of structural data.
Bond Lengths and Angles: The analysis would yield precise measurements of all bond lengths and angles. For instance, the C=S bond length is expected to be around 1.67-1.71 Å, and the C-N bonds within the thiourea moiety would likely have partial double bond character, resulting in shorter bond lengths than a typical C-N single bond. The geometry around the C=N double bonds would also be confirmed.
Intermolecular Interactions: SC-XRD would also reveal how the molecules pack in the crystal, identifying any intermolecular hydrogen bonds (e.g., N-H···S or N-H···O) or other non-covalent interactions that stabilize the crystal structure.
A hypothetical table of selected bond lengths and angles is presented below based on typical values for related structures.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C=S | 1.67 - 1.71 | N-C-N | 115 - 120 |
| C-N (thiourea) | 1.33 - 1.35 | N-C=S | 120 - 125 |
| C=N | 1.28 - 1.32 | C-N-C | 120 - 125 |
| N-O | 1.38 - 1.42 | ||
| C-O | 1.41 - 1.45 |
Supramolecular Architecture and Intermolecular Interactions
The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions that define the three-dimensional arrangement of molecules. In the case of thiourea derivatives, hydrogen bonding and other weak interactions play a pivotal role in the formation of the crystal lattice. While specific crystallographic data for this compound is not publicly available, the structural motifs of related thiourea compounds can provide insights into the potential intermolecular interactions.
Typically, the thiourea backbone is a potent hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via the sulfur atom. This often leads to the formation of well-defined hydrogen-bonded synthons. For instance, in many N,N'-disubstituted thioureas, centrosymmetric dimers are formed through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif.
The presence of methoxyamino groups in this compound introduces additional possibilities for intermolecular interactions. The nitrogen and oxygen atoms of these groups can act as hydrogen bond acceptors, while the methylidene C-H groups could potentially participate in weak C-H···O or C-H···S interactions.
Interactive Data Table: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H | S=C | Formation of dimeric structures |
| Hydrogen Bonding | N-H | O (methoxy) | Linking of molecules into chains or sheets |
| Hydrogen Bonding | N-H | N (amino) | Cross-linking of primary structural motifs |
| C-H···O/S/N | C-H (methylidene/methoxy) | O, S, N | Stabilization of the crystal lattice |
| π-π Stacking | Thiourea backbone | Thiourea backbone | Contribution to close packing |
Crystal Packing Analysis and Polymorphism Studies
The manner in which molecules are arranged in a crystal, known as crystal packing, is a consequence of the minimization of intermolecular repulsion and the maximization of attractive forces. For thiourea derivatives, the packing is often dominated by the strong N-H···S hydrogen bonds, which dictate the primary structural motifs.
Without experimental data from single-crystal X-ray diffraction for this compound, a definitive analysis of its crystal packing is not possible. However, based on analogous structures, one could hypothesize a packing arrangement where the hydrogen-bonded dimers or chains are further organized into a three-dimensional network through weaker van der Waals forces and other subtle intermolecular interactions. The shape and symmetry of the molecule would also be critical factors in determining the efficiency of the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs arise from variations in the molecular conformation or the network of intermolecular interactions, leading to different crystal packings and, consequently, different physicochemical properties. The existence of polymorphs for this compound would depend on factors such as the solvent used for crystallization, temperature, and pressure. A comprehensive polymorphism study would involve screening for different crystalline forms under various conditions and characterizing them using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. To date, no such polymorphism studies for this compound have been reported in the scientific literature.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of 1,3-bis[(methoxyamino)methylidene]thiourea. DFT calculations can map out the electronic landscape of the molecule, providing fundamental information about its stability, reactivity, and spectroscopic characteristics.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov
For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-rich nature, while the LUMO is typically distributed over the thiocarbonyl (C=S) group and adjacent π-systems. nih.govresearchgate.net In the case of this compound, the presence of methoxyamino groups is expected to significantly influence the energies and distributions of these orbitals. The nitrogen and oxygen atoms of the methoxyamino substituents would likely contribute to the HOMO, potentially increasing its energy and enhancing the molecule's electron-donating properties.
While specific values for this compound are not available in the reviewed literature, studies on analogous thiourea derivatives provide a basis for what might be expected. For instance, DFT calculations on various N-substituted thioureas have shown HOMO-LUMO gaps that are sensitive to the nature of the substituents. nih.govresearchgate.net
Table 1: Representative Frontier Orbital Data for Analogous Thiourea Derivatives
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Thiazole-linked thioureas | -0.2271 to -0.2184 | -0.1154 to -0.0518 | Varies | DFT/B3LYP/6-31G(d,p) researchgate.net |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thioureas | -0.097 to Varies | -0.039 to Varies | 0.114 to Varies | DFT nih.gov |
Note: This table is illustrative and based on data for different thiourea derivatives. The values for this compound would require specific calculations.
Energy Minimization and Conformational Landscape Exploration
Acyclic molecules like this compound can adopt multiple conformations due to rotation around single bonds. Identifying the most stable conformer (the global minimum on the potential energy surface) is crucial, as it represents the most populated state of the molecule and governs its observed properties. researchgate.netnih.gov
Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Quantum chemical calculations can predict spectroscopic properties with a useful degree of accuracy, aiding in the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of NMR shielding constants, which can be converted to chemical shifts, are valuable for assigning experimental spectra. sciforum.net DFT methods are commonly used for this purpose. The accuracy of predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. For this compound, predicting the ¹H and ¹³C NMR spectra would help to confirm its synthesis and structural assignment.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. For thiourea derivatives, the main electronic transitions are typically π → π* and n → π* transitions associated with the thiocarbonyl group and any conjugated systems. researchgate.net The methoxyamino groups in this compound would likely influence the position and intensity of these bands.
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling can be employed to investigate the dynamic processes in which this compound might participate, such as its formation, decomposition, or interaction with other molecules.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry can map out the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. researchgate.netresearchgate.net For instance, the synthesis of thioureas often involves the reaction of an isothiocyanate with an amine. mdpi.combeilstein-journals.org Computational modeling could be used to study the mechanism of formation of this compound, identifying the transition state for the nucleophilic attack of methoxyamine on a suitable precursor and calculating the activation energy of the reaction. wikipedia.org Similarly, potential decomposition pathways could be explored by identifying the lowest-energy transition states leading to different products. researchgate.netnih.gov
Ligand Binding Site Analysis and Interaction Energies within Model Systems
Thiourea derivatives are well-known for their ability to act as ligands, binding to metal ions or forming hydrogen bonds with biological macromolecules. mdpi.combiointerfaceresearch.com Computational docking and molecular dynamics (MD) simulations are powerful tools to study these interactions. nih.govresearchgate.net
If this compound were to be considered as a ligand, computational models could predict its preferred binding mode within the active site of a target protein or receptor. biointerfaceresearch.com These studies can identify key interactions, such as hydrogen bonds between the thiourea N-H groups or the methoxyamino groups and amino acid residues. researchgate.net The calculation of binding energies provides a quantitative estimate of the affinity of the ligand for the binding site. Such computational screening can prioritize compounds for further experimental testing in drug discovery or materials science applications. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Coordination Chemistry of 1,3 Bis Methoxyamino Methylidene Thiourea
Ligand Properties and Potential Donor Atom Characteristics (Sulfur, Nitrogen, Oxygen Coordination Sites)
1,3-bis[(methoxyamino)methylidene]thiourea is a potentially multidentate ligand, possessing several donor atoms that can coordinate to a metal center. Thiourea (B124793) derivatives are well-known for their flexible coordination behavior, which arises from the presence of both soft (sulfur) and hard (nitrogen, oxygen) donor sites. researchgate.netuobasrah.edu.iq
The primary coordination site in the vast majority of thiourea complexes is the thiocarbonyl sulfur atom. The sulfur acts as a soft donor, readily forming stable bonds with a variety of transition metals. nih.govmdpi.com Infrared spectroscopy studies on related complexes show that coordination to the sulfur atom leads to an increase in the double-bond character between the nitrogen and carbon atoms of the thiourea backbone. nih.gov
In addition to the sulfur atom, the two imine nitrogen atoms (-N=CH-) can act as secondary donor sites. This allows the ligand to function in a bidentate (S,N) chelating fashion, forming a stable ring structure with the metal ion. mdpi.comwaikato.ac.nz This chelation is a common coordination mode for many substituted thiourea ligands. nih.gov
A unique feature of this compound is the presence of two methoxy (B1213986) groups (-OCH₃), which introduces two oxygen atoms as additional potential donor sites. Oxygen atoms are hard donors and can coordinate to metal ions, particularly in conjunction with the sulfur atom to form (S,O) chelate rings, a behavior observed in acylthiourea derivatives. researchgate.netrdd.edu.iq Therefore, this ligand has the potential to coordinate in several modes:
Monodentate: Through the sulfur atom (κ¹-S). mdpi.com
Bidentate: Through one sulfur and one imine nitrogen atom (κ²-S,N). waikato.ac.nz
Bridging: The ligand could bridge two metal centers, with the sulfur coordinating to one metal and a nitrogen or oxygen atom coordinating to another, facilitating the formation of coordination polymers.
The tautomeric flexibility (thione ↔ thiol) of the thiourea core further enhances its versatile coordination capabilities, allowing it to coordinate as a neutral ligand or, upon deprotonation, as a monoanionic ligand. researchgate.netrdd.edu.iq
Synthesis of Metal Complexes
The synthesis of metal complexes with thiourea-type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Reaction Conditions and Stoichiometry for Metal-Ligand Complex Formation
Metal complexes of N,N'-disubstituted thioureas are generally prepared by mixing the ligand and a transition metal salt, such as a chloride or perchlorate, in a solvent like ethanol (B145695) or methanol (B129727). mdpi.comnih.gov The reaction mixture is often heated under reflux for several hours to ensure completion. The stoichiometry of the reactants is a critical factor that dictates the structure of the final product. For instance, a 1:2 metal-to-ligand ratio often yields bis(ligand) complexes, such as [M(L)₂]²⁺, where the ligand chelates to the metal center. nih.govrsc.org Conversely, a 1:1 ratio may result in complexes where anions from the metal salt (like chloride) also coordinate to the metal, for example, [M(L)Cl]. rsc.org The choice of solvent and reaction temperature can also influence the outcome, including potential ligand rearrangement or decomposition in some cases. rsc.org
Table 1: Representative Reaction Conditions for Synthesis of Analogous Thiourea Metal Complexes
| Metal Salt | Ligand Type | Stoichiometry (Metal:Ligand) | Solvent | Conditions | Resulting Complex Type | Reference |
|---|---|---|---|---|---|---|
| Ag(OTf) | Thiourea with P,S donors | 1:2 | CH₂Cl₂ | Room Temperature, 1.5 h | [Ag(L)₂]⁺ | nih.gov |
| Cu(ClO₄)₂·6H₂O | N,N'-disubstituted thiourea | 1:2 | Methanol | Reflux | [Cu(L)₂]⁺ (Cu(II) reduced to Cu(I)) | rsc.org |
| Ni(ClO₄)₂·6H₂O | N,N'-disubstituted thiourea | 1:2 | Methanol | Reflux | [Ni(L)₂]²⁺ | rsc.org |
| CuCl₂·2H₂O | N-Phenylmorpholine-4-carbothioamide | 1:2 | Ethanol | Not specified | [CuCl₂(L)₂] | mdpi.com |
Influence of Metal Ions (e.g., Transition Metals) on Complex Geometry and Stability
The choice of the metal ion significantly impacts the geometry and stability of the resulting complex. Different metal ions have distinct coordination preferences based on their size, charge, and d-electron configuration.
d¹⁰ ions (Cu(I), Zn(II)): These ions typically favor a tetrahedral coordination geometry. In reactions starting with Cu(II) salts, the thiourea ligand often reduces Cu(II) to Cu(I), leading to the formation of stable, tetrahedral Cu(I) complexes. uobasrah.edu.iqrsc.org Zinc(II) also forms distorted tetrahedral complexes, such as [Zn(L)₄]²⁺ or [Zn(L)₂]²⁺. nih.govrsc.org
d⁸ ions (Ni(II), Pd(II), Pt(II)): These ions commonly form square planar complexes, particularly with bidentate (S,N) or (S,O) chelating thiourea ligands. researchgate.netrsc.org This geometry is often observed in bis(chelate) complexes like [Ni(L)₂]²⁺.
d⁷ ions (Co(II)): Cobalt(II) is known to form distorted tetrahedral complexes with thiourea ligands, such as [Co(L)₄]²⁺. nih.govdoi.org
The stability of these complexes is enhanced by the chelate effect when the ligand binds in a bidentate fashion. The specific substituents on the thiourea backbone can also fine-tune the electronic properties and steric bulk, further influencing the stability and preferred geometry of the metal complex.
Structural Characterization of Metal Complexes (SC-XRD, NMR, MS, Magnetic Susceptibility)
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound metal complexes.
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the solid-state structure of crystalline complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the coordination mode of the ligand. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cu(I), Ni(II) square planar). Upon coordination, a downfield shift of the proton signals near the donor atoms is typically observed, providing evidence of the metal-ligand bond. mdpi.comnih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which donor atoms are involved in coordination. A shift in the stretching frequencies of the ν(C=S) and ν(C=N) bands upon complexation is indicative of S or N coordination. nih.govmdpi.com
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in a paramagnetic complex, which can distinguish between different possible geometries, such as octahedral and tetrahedral Co(II) or square planar and tetrahedral Ni(II).
Table 2: Expected Spectroscopic and Analytical Data for Metal Complex Characterization
| Technique | Observed Change Upon Complexation | Information Gained | Reference |
|---|---|---|---|
| SC-XRD | Provides 3D molecular structure | Definitive geometry, bond lengths/angles, coordination mode | nih.govrsc.org |
| ¹H NMR | Downfield shift of protons near donor atoms (e.g., N-H, C-H) | Confirms metal-ligand interaction in solution (for diamagnetic complexes) | nih.gov |
| ¹³C NMR | Shift in the thiocarbonyl (C=S) carbon resonance | Evidence of coordination through the sulfur atom | mdpi.com |
| IR Spectroscopy | Shift in ν(C=S), ν(C=N), and sometimes ν(N-H) bands | Identifies which functional groups (donor atoms) are involved in bonding | nih.govmdpi.com |
| Mass Spectrometry | Detection of molecular ion peak for the complex | Confirms composition and stoichiometry | rsc.org |
Electronic and Geometric Structure of Metal Complexes
The electronic and geometric structure of complexes formed with this compound would be dictated by the interplay between the metal ion's preferences and the ligand's steric and electronic properties. Based on analogous systems, several structures can be predicted.
For a bidentate (κ²-S,N) coordination mode, a bis(ligand) complex would likely adopt a distorted tetrahedral or square planar geometry. In a distorted tetrahedral structure, as seen with Ag(I) or Zn(II), the chelate bite angle (S-M-N) is typically less than the ideal 109.5°, and M-S bond lengths are in the range of 2.3-2.5 Å. nih.govdoi.org For a square planar Ni(II) complex, the ligands would arrange to minimize steric hindrance, potentially in a cis or trans configuration with respect to the donor atoms. researchgate.net
Table 3: Typical Geometric Parameters from Crystal Structures of Analogous Thiourea Complexes
| Complex | Metal Ion | Geometry | M-S Bond Length (Å) | M-Donor 2 Bond Length (Å) | Key Angle (°) | Reference |
|---|---|---|---|---|---|---|
| [Ag(T2)₂]OTf | Ag(I) | Distorted Tetrahedral | ~2.55 | ~2.42 (M-P) | P-Ag-S: ~102 | nih.gov |
| [(L¹ᵃ)₂Cu]ClO₄ | Cu(I) | Distorted Tetrahedral | 2.25-2.26 | 2.06-2.09 (M-N) | S-Cu-N: ~94 | rsc.org |
| (L²ᶜ)₂Ni₂ | Ni(II) | Square Planar | ~2.17 | ~1.92 (M-N) | S-Ni-N: ~88 | rsc.org |
| [Co(TU)₄]²⁺ | Co(II) | Distorted Tetrahedral | ~2.33 | N/A (monodentate) | S-Co-S: ~103-115 | nih.gov |
The electronic structure is defined by the metal's oxidation state and d-electron count. X-ray absorption spectroscopy studies on simple thiourea complexes show a modest covalent character in the metal-sulfur bond, confirming that the interaction is a normal bonding scheme where the ligand 3p orbitals are lower in energy than the metal 3d orbitals. nih.gov
Supramolecular Assemblies and Coordination Polymers/Networks with this compound Ligands
The functional groups present in this compound and its metal complexes make them excellent candidates for constructing higher-order supramolecular structures. These assemblies are formed through non-covalent interactions, primarily hydrogen bonding. researchgate.netresearchgate.net
The N-H protons of the thiourea backbone are effective hydrogen bond donors. In the solid state, they can form strong N-H···S or N-H···O hydrogen bonds, linking individual complex molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.netnih.gov The counter-ions present in the crystal lattice (e.g., Cl⁻, ClO₄⁻) can also act as hydrogen bond acceptors, further guiding the supramolecular architecture. nih.gov
Furthermore, the ligand itself can act as a bridge between two or more metal centers, leading to the formation of coordination polymers. researchgate.net For example, the sulfur atom could bind to one metal while one of the nitrogen or methoxy oxygen atoms binds to a second metal ion. This bridging capability, combined with hydrogen bonding, allows for the rational design of complex and functional metallo-supramolecular materials. The inherent flexibility and multiple donor sites of the thiourea core are central to creating these diverse and stable extended networks. researchgate.net
Chemical Reactivity and Derivatization
Reactions at the Thiourea (B124793) Moiety (e.g., Oxidation, Reduction, Substitution)
The thiourea moiety, characterized by the C=S bond, is the primary site for several chemical transformations.
Oxidation The sulfur atom in the thiourea core is susceptible to oxidation, yielding different products depending on the oxidant and reaction conditions. Mild oxidation often leads to the formation of formamidine (B1211174) disulfides through the coupling of two thiourea molecules. Stronger oxidizing agents can further oxidize the sulfur atom, potentially leading to the formation of sulfoxides, sulfones, or even the replacement of the sulfur atom with oxygen to form the corresponding urea (B33335) analog. Thioureas are known to react with oxidants like hydrogen peroxide, leading to products such as urea, sulfur, and oxides of sulfur. capes.gov.br
Reduction Reduction of the thiocarbonyl group (C=S) in thioureas is less common but can be achieved with strong reducing agents. More typically, for a compound like 1,3-bis[(methoxyamino)methylidene]thiourea, reduction would likely target the C=N double bonds of the methylidene groups.
Substitution The sulfur atom of the thiourea group is highly nucleophilic, making it prone to substitution reactions with electrophiles. A classic example is the reaction with alkyl halides to form S-alkylisothiouronium salts. pearson.com This reaction proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide. pearson.com These salts are valuable intermediates in organic synthesis.
Table 1: Representative Substitution Reactions at the Thiourea Sulfur
| Reactant (Thiourea Derivative) | Electrophile | Product Type | General Conditions |
| Generic Thiourea (R-NH-CS-NH-R') | Alkyl Halide (R''-X) | S-Alkylisothiouronium Salt | Typically in a polar solvent |
| Generic Thiourea (R-NH-CS-NH-R') | Acyl Halide (R''-CO-Cl) | S-Acylisothiouronium Salt | Often requires a base |
Transformations Involving Methylidene and Methoxyamino Groups
The (methoxyamino)methylidene groups, -N=CH-N-OCH₃, offer additional sites for chemical reactions, contributing to the compound's synthetic versatility.
The conjugated diimine system is susceptible to cyclization reactions, a common pathway for substituted thioureas. nih.gov For instance, acylthioureas can undergo heterocyclization to form various five- or six-membered heterocyclic rings. nih.gov The specific reaction pathway often depends on the reaction conditions and the nature of the substituents. nih.gov
The methoxyamino group (-N-OCH₃) can also be a site of transformation. The N-O bond can be cleaved under certain reductive conditions. Furthermore, the lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks.
Synthesis of Novel Derivatives and Analogs of this compound
The synthesis of derivatives and analogs can be approached by modifying the existing structure or by building the molecule from different starting materials.
Modifying the methoxyamino group can lead to a wide range of derivatives. This could involve the O-demethylation to yield the corresponding hydroxylamino derivative, or the substitution of the entire methoxyamino group with other nucleophiles. Synthetically, analogs with different alkoxy groups (e.g., ethoxy, benzyloxy) could be prepared by using the corresponding alkoxyamine in the initial synthesis.
The synthesis of N,N'-disubstituted thioureas is a well-established field, providing numerous strategies for creating analogs. nih.govresearchgate.net A common and versatile method involves the reaction of an amine with an isothiocyanate. researchgate.netmdpi.comorganic-chemistry.org To create bis-thiourea derivatives, a diamine can be reacted with an isothiocyanate, or a diisothiocyanate can be reacted with an amine. researchgate.netresearchgate.net
Table 2: General Synthetic Routes to Substituted Bis-Thiourea Derivatives
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
| Diamine | Isothiocyanate | Symmetrical or Unsymmetrical Bis-Thiourea | researchgate.netresearchgate.net |
| Diisothiocyanate | Amine | Symmetrical Bis-Thiourea | beilstein-journals.org |
| Acid Chloride + KSCN | Diamine | N,N'-Bis(acyl)thiourea | mdpi.com |
| N,N'-di-Boc-thiourea + TFAA | Amine | N,N'-Disubstituted Thiourea | researchgate.net |
Investigation of Reaction Mechanisms and Kinetics (e.g., Ligand Exchange, Isomerization)
The study of reaction mechanisms and kinetics provides insight into the reactivity and potential applications of thiourea derivatives.
Ligand Exchange Thiourea derivatives are excellent ligands for a variety of metal ions due to the coordinating ability of the sulfur and nitrogen atoms. rsc.orgmdpi.combiointerfaceresearch.com Kinetic studies of ligand substitution reactions involving N,N'-disubstituted thioureas and metal complexes have been performed. For example, the reaction of di-µ-hydroxobis(bipyridyl)dipalladium(II) with N,N'-diethylthiourea proceeds through a two-step associative interchange mechanism. researchgate.net The first step is dependent on the ligand concentration, while the second is not, suggesting the formation of an outer-sphere complex followed by chelate ring formation. researchgate.net Such studies reveal that steric effects of the substituents on the thiourea can play a significant role in the reaction rate. researchgate.net
Isomerization The this compound molecule can exist as different geometric isomers due to the presence of C=N double bonds. The specific isomer shown, (1Z,3E), indicates different stereochemistry at the two methylidene groups. The investigation of isomerization between these forms, potentially through photochemical or thermal means, would be a key aspect of understanding its dynamic behavior.
Reaction Mechanisms Mechanistic studies on thiourea derivatives have elucidated complex reaction pathways. For example, bifunctional thiourea catalysts are used in asymmetric Michael additions. acs.org The mechanism involves the dual activation of the electrophile (via hydrogen bonding with the thiourea NH groups) and the nucleophile (via the basic amino group of the catalyst), demonstrating the cooperative role of different parts of the molecule. acs.org Similarly, detailed NMR studies have been used to delineate the mechanisms of reactions between thioureas and other organic molecules, identifying transient intermediates in the process. rsc.org
Advanced Applications in Chemical Sciences Excluding Clinical/safety/dosage/properties
Catalytic Applications (e.g., Organocatalysis, Metal-mediated Catalysis)
No specific studies detailing the use of 1,3-bis[(methoxyamino)methylidene]thiourea as an organocatalyst or in metal-mediated catalytic processes were found. The field of thiourea-based organocatalysis is extensive, often utilizing the hydrogen-bonding capabilities of the thiourea (B124793) moiety to activate substrates, but research on this particular derivative is absent. rsc.org Similarly, while thiourea derivatives can act as ligands for metal catalysts, no such application has been documented for this specific compound. capes.gov.brcapes.gov.br
Supramolecular Chemistry and Materials Science
Self-Assembly and Nanostructure Formation
There is no available research on the self-assembly properties or the formation of nanostructures using this compound. The hydrogen bonding and potential for π–π stacking in related molecules often drive supramolecular organization, but these phenomena have not been specifically investigated for the target compound. nih.govnih.gov
Application in Dynamic Covalent Systems and Polymer Chemistry
No literature could be found that describes the incorporation or application of this compound in dynamic covalent systems or polymer chemistry.
Chemsensing and Analytical Applications (e.g., Metal Ion Sensing, Anion Recognition)
While thiourea-based receptors are widely studied for their ability to bind and sense various anions and metal ions through colorimetric or fluorescent changes, no specific chemosensing or analytical applications have been reported for this compound. nih.govnih.govbohrium.comnih.gov
Ligand Design for Selective Metal Ion Sequestration or Detection
No published research details the design of this compound as a selective ligand for the sequestration or detection of specific metal ions.
Investigation of Mechanisms of Biological Target Interaction (in vitro models and theoretical studies)
General statements suggest that this compound may interact with biological targets such as enzymes and receptors. However, no specific in vitro models, molecular docking studies, or theoretical investigations detailing these mechanisms of interaction were found in the available literature. Studies on other bis-thiourea derivatives have identified specific biological targets like microtubule polymerization, but this has not been extended to the requested compound. mdpi.comnih.gov
Enzyme Inhibition Studies (Mechanism-focused)
The inhibitory potential of bis-thiourea compounds, structurally related to this compound, has been a subject of significant research, particularly in the context of epigenetic modulation. A key enzyme target for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 is associated with the silencing of tumor suppressor genes, making it a compelling target in oncology research. nih.govacs.orgnih.gov
(Bis)thiourea derivatives have been identified as potent inhibitors of LSD1. acs.org The mechanism of inhibition involves the interaction of the thiourea moiety with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the enzyme. Computational modeling suggests that the binding is governed by hydrogen bonding and hydrophobic interactions within the LSD1 pocket. nih.gov This interaction prevents the demethylation of H3K4, leading to an increase in cellular levels of mono- and dimethylated H3K4 (H3K4me1 and H3K4me2). nih.govnih.gov
The inhibitory activity of these compounds is influenced by their structural features, such as the nature of the terminal substituents and the length of the carbon backbone connecting the thiourea groups. nih.gov Structure-activity relationship studies have shown that specific substitutions, such as 1,1-diphenylmethyl groups, can optimize the inhibitory effect on LSD1. nih.gov The inhibition of LSD1 by these compounds leads to the re-expression of aberrantly silenced tumor suppressor genes. nih.govnih.gov
Research has demonstrated that treatment of cancer cell lines with (bis)thiourea LSD1 inhibitors results in a significant increase in the mRNA expression of silenced tumor suppressor genes such as SFRP2, HCAD, GATA4, and p16. nih.gov This highlights the mechanism by which these compounds exert their anti-tumor effects, linking enzyme inhibition directly to changes in gene expression.
Table 1: Inhibitory Activity of Representative (Bis)thiourea Compounds against LSD1
| Compound | Carbon Backbone Architecture | LSD1 Inhibitory Activity (IC50, µM) | Reference |
|---|---|---|---|
| Compound 6b | 3-5-3 | Single-digit µM range | nih.gov |
| Compound 6c | 3-5-3 | Single-digit µM range | nih.gov |
| Compound 6d | 3-5-3 | Single-digit µM range | nih.gov |
Receptor Binding Mechanisms (Mechanism-focused)
While specific receptor binding studies for this compound are not extensively documented in publicly available literature, the broader class of thiourea-based compounds is well-known for its ability to act as receptors, particularly for anions. nih.gov The fundamental mechanism of receptor binding for thiourea derivatives involves the formation of hydrogen bonds between the N-H protons of the thiourea group and the guest anion. nih.gov The acidity of these protons, which can be enhanced by electron-withdrawing groups attached to the thiourea core, plays a significant role in the binding affinity. nih.gov
In the context of bis-thiourea receptors, the two thiourea units can cooperate to bind a single guest molecule, often leading to a 1:1 or 1:2 receptor-host complex. nih.gov The conformation of the molecule, dictated by its structural backbone, is crucial for pre-organizing the binding sites for effective complexation. nih.gov Intramolecular hydrogen bonding can also influence the binding process. nih.gov
Molecular modeling and spectroscopic techniques, such as ¹H NMR and UV-vis titrations, are instrumental in elucidating these binding mechanisms. For instance, downfield shifts of the thiourea N-H proton signals in ¹H NMR spectra upon addition of an anion provide direct evidence of hydrogen bond formation. nih.gov
Table 2: Anion Binding Affinity of a Representative Bis-Thiourea Receptor (MT4N)
| Anion | log K1 | Reference |
|---|---|---|
| Fluoride (F-) | 5.98 | nih.gov |
Cellular Pathway Modulation in Model Systems (Mechanism-focused)
The modulation of cellular pathways by thiourea derivatives is a key aspect of their biological activity. While direct studies on this compound are limited, research on related compounds provides insights into their potential mechanisms of action in model systems.
One of the significant pathways modulated by certain 1,3-disubstituted thiourea derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that these compounds can induce apoptosis through both early and late stages, leading to a reduction in viable cancer cells. researchgate.net The pro-apoptotic activity of some thiourea derivatives has been demonstrated in colon cancer cell lines. researchgate.net
Furthermore, thiourea derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the NF-κB signaling pathway. nih.gov Inhibition of this pathway can lead to a decrease in the secretion of pro-inflammatory and pro-angiogenic factors like IL-6 and VEGF. researchgate.netnih.gov For example, certain 1,3-disubstituted thioureas have been observed to decrease the secretion of IL-6 in colon cancer cells. researchgate.net In 3D spheroid models, these compounds have also been shown to reduce ROS production and suppress the release of VEGF. nih.gov
The Wnt/β-catenin signaling pathway is another target for some thiourea derivatives. mdpi.com Inhibition of this pathway has been observed in cancer cells upon treatment with specific thiourea-based compounds. mdpi.com The ability to modulate these critical cellular pathways underscores the potential of thiourea compounds in chemical biology research.
Table 3: Effect of Representative 1,3-Disubstituted Thiourea Compounds on Cancer Cell Viability and IL-6 Secretion
| Compound | Cell Line | Effect on Cell Viability | Effect on IL-6 Secretion | Reference |
|---|---|---|---|---|
| Compound 2 (3,4-dichlorophenyl derivative) | SW620 (colon cancer) | Diminished viability by 45-58% | Decreased secretion by 23-63% | researchgate.net |
| Compound 8 (4-CF3-phenyl derivative) | SW620 (colon cancer) | Diminished viability by 45-58% | Decreased secretion by 23-63% | researchgate.net |
Q & A
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Gradual heating (50→80°C) minimizes side products like polymeric byproducts .
- Catalytic bases : NaOH or K₂CO₃ accelerates nucleophilic attack on carbonyl groups .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
How does the compound interact with biological targets, and what assays assess its antimicrobial efficacy?
Advanced Research Focus
Mechanistic studies involve:
- Enzyme inhibition assays : Tyrosinase activity measured via UV-Vis monitoring of L-DOPA oxidation (IC₅₀ values reported) .
- Antimicrobial testing : Broth microdilution (MIC values against E. coli or S. aureus) .
- Cellular uptake studies : Fluorescent tagging to track intracellular localization .
- Molecular docking : Simulations (AutoDock Vina) predict binding to active sites (e.g., tyrosinase copper centers) .
What computational methods predict the compound's reactivity and stability?
Q. Advanced Research Focus
- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Molecular dynamics : Simulate hydrogen-bonding networks in crystal packing .
- QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity .
How can researchers resolve discrepancies in reported biological activities across studies?
Data Contradiction Analysis
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7) .
- Structural analogs : Differences in substituents (e.g., chloro vs. methoxy groups altering lipophilicity) .
- Dosage protocols : Time-dependent cytotoxicity requires standardized exposure times .
Resolution : Meta-analysis of raw data and controlled replication studies.
What role does the compound play in coordination chemistry as a ligand?
Q. Application in Material Science
- Metal complexation : Binds transition metals (e.g., Cu²⁺, Co²⁺) via S and N donors, forming octahedral complexes .
- Ionophores : Used in potentiometric sensors for selective Cu²⁺ detection (detection limit ~10⁻⁷ M) .
- Catalytic activity : Enhances redox reactions in nanoparticle synthesis .
How do structural modifications enhance the compound's enzyme inhibition potency?
Q. Structure-Activity Relationship (SAR)
- Methoxy positioning : Ortho-methoxy groups increase steric hindrance, reducing binding to tyrosinase .
- Thiocarbonyl vs. carbonyl : Thiourea derivatives show higher affinity for metal-containing enzymes than urea analogs .
- Hydrophobic substituents : Long alkyl chains improve membrane permeability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
